molecular formula C20H26N2O4 B302947 N-{2-methoxy-5-[(2-propylpentanoyl)amino]phenyl}-2-furamide

N-{2-methoxy-5-[(2-propylpentanoyl)amino]phenyl}-2-furamide

Cat. No. B302947
M. Wt: 358.4 g/mol
InChI Key: HPEBTGNQJSQXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-methoxy-5-[(2-propylpentanoyl)amino]phenyl}-2-furamide, commonly known as MAFP, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. It is a potent and selective inhibitor of FAAH, which is an enzyme responsible for the degradation of endocannabinoids. MAFP has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Mechanism of Action

MAFP inhibits the activity of N-{2-methoxy-5-[(2-propylpentanoyl)amino]phenyl}-2-furamide, which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting N-{2-methoxy-5-[(2-propylpentanoyl)amino]phenyl}-2-furamide, MAFP increases the levels of endocannabinoids in the body, which can lead to various physiological effects such as pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and physiological effects:
MAFP has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. MAFP has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, MAFP has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using MAFP in lab experiments is its potency and selectivity for N-{2-methoxy-5-[(2-propylpentanoyl)amino]phenyl}-2-furamide inhibition. MAFP has been shown to be more potent than other N-{2-methoxy-5-[(2-propylpentanoyl)amino]phenyl}-2-furamide inhibitors such as URB597. However, one of the limitations of using MAFP is its solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on MAFP. One potential direction is to study the effects of MAFP in combination with other drugs for the treatment of various diseases. Another direction is to study the long-term effects of MAFP on the body, as well as its potential side effects. Additionally, further research is needed to understand the mechanisms underlying the neuroprotective effects of MAFP, which could lead to the development of new therapies for neurodegenerative diseases.

Synthesis Methods

MAFP can be synthesized through the reaction of 2-methoxy-5-nitrobenzoyl chloride with 2-amino-N-(2-propylpentanoyl)aniline, followed by reduction of the nitro group to an amino group, and then cyclization with furfurylamine. The final product is obtained after purification using column chromatography.

Scientific Research Applications

MAFP has been extensively studied in preclinical and clinical studies for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as pain, inflammation, anxiety, and depression. MAFP has also been studied for its potential use in cancer therapy.

properties

Product Name

N-{2-methoxy-5-[(2-propylpentanoyl)amino]phenyl}-2-furamide

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

N-[2-methoxy-5-(2-propylpentanoylamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H26N2O4/c1-4-7-14(8-5-2)19(23)21-15-10-11-17(25-3)16(13-15)22-20(24)18-9-6-12-26-18/h6,9-14H,4-5,7-8H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

HPEBTGNQJSQXDN-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CO2

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CO2

Origin of Product

United States

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